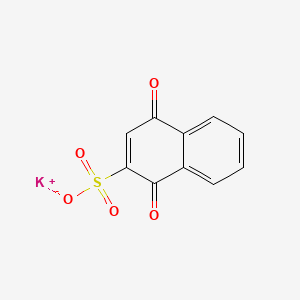
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT is a chemical compound with the molecular formula C10H5KO5S and a molecular weight of 276.314 g/mol . It is a derivative of naphthoquinone, characterized by the presence of a sulfonic acid group at the 2-position and a potassium salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT typically involves the sulfonation of 1,4-naphthoquinone. The reaction is carried out by treating 1,4-naphthoquinone with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions include maintaining a controlled temperature and stirring to ensure complete sulfonation. Industrial production methods may involve continuous flow processes and optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include hydroquinone derivatives and substituted naphthoquinones.
Scientific Research Applications
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: The compound is used in biochemical assays and as a probe for studying redox reactions in biological systems.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in electron transfer processes. This property makes it useful in studying redox reactions and as a redox-active probe in various biochemical assays . The molecular targets and pathways involved include enzymes and proteins that participate in redox reactions.
Comparison with Similar Compounds
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT can be compared with other similar compounds, such as:
1,2-Naphthoquinone-4-sulfonic acid sodium salt: This compound has a similar structure but differs in the position of the sulfonic acid group and the counterion.
Hydroquinone monosulfonic acid potassium salt: This compound is a reduced form of naphthoquinone with a sulfonic acid group.
Anthraquinone-2-sulfonic acid sodium salt: This compound is an anthraquinone derivative with a sulfonic acid group. The uniqueness of this compound lies in its specific structure and redox properties, which make it suitable for a variety of applications in different fields.
Properties
CAS No. |
34169-62-5 |
|---|---|
Molecular Formula |
C10H6KO5S |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
potassium;1,4-dioxonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)10(12)7-4-2-1-3-6(7)8;/h1-5H,(H,13,14,15); |
InChI Key |
SMJKYADHZUKPLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)S(=O)(=O)O.[K] |
Key on ui other cas no. |
34169-62-5 |
Pictograms |
Irritant |
Related CAS |
5690-16-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















